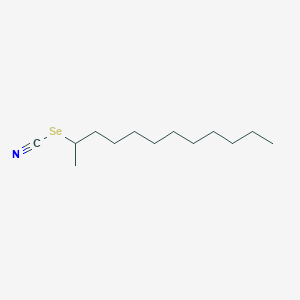

Dodecan-2-yl selenocyanate

Description

Properties

CAS No. |

190669-83-1 |

|---|---|

Molecular Formula |

C13H25NSe |

Molecular Weight |

274.32 g/mol |

IUPAC Name |

dodecan-2-yl selenocyanate |

InChI |

InChI=1S/C13H25NSe/c1-3-4-5-6-7-8-9-10-11-13(2)15-12-14/h13H,3-11H2,1-2H3 |

InChI Key |

QNVXJHKJWSSCTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(C)[Se]C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecan-2-yl selenocyanate typically involves the reaction of dodecan-2-ol with selenocyanogen or potassium selenocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under an inert atmosphere to prevent oxidation of the selenium compound. The reaction conditions often include mild heating and the use of a base such as triethylamine to facilitate the formation of the selenocyanate group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The process would need to be optimized for yield and purity, with considerations for the safe handling of selenium compounds, which can be toxic.

Chemical Reactions Analysis

Types of Reactions

Dodecan-2-yl selenocyanate can undergo various chemical reactions, including:

Oxidation: The selenocyanate group can be oxidized to form seleninic acids or other selenium-containing compounds.

Reduction: Reduction of the selenocyanate group can yield selenols or diselenides.

Substitution: The selenocyanate group can be substituted by other nucleophiles, leading to the formation of different organoselenium compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can react with the selenocyanate group under mild conditions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can produce seleninic acids, while reduction can yield selenols. Substitution reactions can lead to a variety of organoselenium compounds with different functional groups.

Scientific Research Applications

Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds, which are valuable in organic synthesis and catalysis.

Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

Medicine: Research has indicated that selenocyanate-containing compounds may have anticancer and chemopreventive properties. Dodecan-2-yl selenocyanate could be explored for its potential in cancer therapy.

Industry: Organoselenium compounds, including this compound, are used in the development of materials with unique properties, such as improved conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of dodecan-2-yl selenocyanate in biological systems is not fully understood, but it is believed to involve the interaction of the selenocyanate group with cellular thiols and other nucleophiles. This interaction can lead to the generation of reactive oxygen species (ROS) and the modulation of redox-sensitive signaling pathways. The compound may also inhibit the activity of certain enzymes, such as glutathione peroxidases, which are involved in the detoxification of ROS.

Comparison with Similar Compounds

1,4-Phenylenebis(methylene)selenocyanate (p-XSC)

- Structure: Aromatic scaffold with two selenocyanate groups.

- Biological Activity: Demonstrated potent chemopreventive effects in mammary and colon cancer models. Reduced tumor incidence by 50% at 5 ppm (as Se) in a 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary carcinogenesis model . Inhibited DMBA-DNA adduct formation in mammary tissue, indicating interference with carcinogen metabolism . In colon cancer, p-XSC (40 ppm) reduced tumor multiplicity by modulating prostaglandin E2 levels and enhancing glutathione peroxidase activity .

- Toxicity: Lower toxicity than inorganic selenium (e.g., Na₂SeO₃) and selenomethionine, with a chemopreventive index (MTD/ED₅₀) of 4.0 .

Diphenylmethyl Selenocyanate

- Structure: Two phenyl groups attached to a methyl-selenocyanate moiety.

- Biological Activity: Reduced reactive oxygen species (ROS) levels in chemically induced skin papilloma models, preventing oxidative stress without hepatotoxicity .

- Mechanism : ROS scavenging and modulation of NF-κB-regulated pathways.

Benzodioxyl Selenocyanate Derivatives (e.g., Compounds 2a, 2b)

- Structure: Selenocyanate linked to benzodioxyl or cinnamyl groups.

- Biological Activity: IC₅₀ values <12 µM against HT-29 (colon) and H1299 (lung) cancer cells, with selectivity for malignant over non-malignant cells . Antileishmanial activity (IC₅₀ <5 µM against L. major and L. infantum) and antibacterial effects (MIC = 12.5 µg/mL against S. epidermidis) .

- Advantage : Multitarget activity against cancer, parasitic, and bacterial pathogens .

Methyl and Benzyl Selenocyanates

- Structure: Simple alkyl/aryl-selenocyanate derivatives.

- Biological Activity: Methyl selenocyanate showed moderate chemopreventive activity (chemopreventive index = 2.0), while benzyl selenocyanate had an index of 2.5 . Less effective than p-XSC in tumor inhibition, likely due to reduced bioavailability or metabolic stability .

Data Table: Comparative Overview of Key Organoselenocyanates

Research Findings and Mechanistic Insights

- Anticancer Activity: p-XSC and benzodioxyl derivatives inhibit cyclooxygenase-2 (COX-2) and NF-κB pathways, critical for tumor progression . Long-chain selenocyanates like dodecan-2-yl may enhance membrane permeability, improving target engagement .

- Antileishmanial Activity: Selenocyanates disrupt parasite redox systems by depleting glutathione or generating cytotoxic selenium metabolites .

- Toxicity and Selectivity: Aromatic and hybrid selenocyanates (e.g., p-XSC, 2a) exhibit superior therapeutic indices due to targeted action and metabolic stability .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing Dodecan-2-yl selenocyanate, and how can purity be validated?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or radical selenocyanation. For example, radical pathways using photo/electrochemical catalysts enable SeCN group incorporation under mild conditions . Purification involves column chromatography, followed by characterization using /-NMR, FT-IR, and high-resolution mass spectrometry (HRMS). Purity validation requires HPLC with UV detection (≥95% purity threshold) .

Q. What analytical techniques are recommended for quantifying this compound in biological or environmental matrices?

- Methodological Answer : Capillary zone electrophoresis (CZE) with direct UV detection is effective for quantifying selenocyanate species in complex matrices like bacterial cultures, achieving detection limits of 0.1–0.5 µM . For environmental samples, inductively coupled plasma mass spectrometry (ICP-MS) coupled with speciation methods (e.g., Brooks Applied Labs’ protocol) enables ultra-trace detection (0.005 µg/L) of selenium-containing compounds .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with periodic analysis via HPLC. Light-sensitive samples require amber vials and inert atmospheres (N) to prevent radical-mediated decomposition .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in radical-mediated organic reactions?

- Methodological Answer : Electron paramagnetic resonance (EPR) spectroscopy can detect transient selenocyanate radicals (SeCN•) generated during photoredox catalysis. Computational modeling (DFT) further identifies transition states and reaction pathways, as demonstrated in indole selenocyanation studies .

Q. What experimental designs resolve contradictions in adsorption efficiency data for this compound in environmental remediation studies?

- Methodological Answer : Competitive adsorption studies (e.g., using Mg-Fe-LDH nanomaterials) should employ response surface methodology (RSM) to model interactions between variables (pH, temperature, co-existing anions). Machine learning neural networks can predict removal efficiency under untested conditions, addressing discrepancies from single-factor experiments .

Q. How does the anticancer activity of this compound compare to structurally analogous selenocyanates (e.g., benzyl selenocyanate)?

- Methodological Answer : Comparative studies require in vitro assays (e.g., MTT on melanoma cells) and in vivo xenograft models. Dose-response curves and IC values should be normalized to selenium content. Transcriptomic analysis (RNA-seq) identifies pathway-specific differences, such as PI3K/Akt inhibition efficacy .

Q. What strategies optimize the regioselectivity of this compound in C–H functionalization reactions?

- Methodological Answer : Ligand design (e.g., bidentate directing groups) and solvent polarity adjustments enhance regioselectivity. Kinetic isotopic effect (KIE) studies differentiate between electrophilic and radical pathways, guiding catalyst selection (e.g., Pd vs. Cu) .

Data Analysis & Validation

Q. How should researchers critically evaluate conflicting data on the environmental persistence of this compound?

- Methodological Answer : Apply the International Baccalaureate’s framework for data validity:

- Reproducibility : Replicate experiments across independent labs.

- Uncertainty Quantification : Report confidence intervals for half-life measurements.

- Contextual Analysis : Compare degradation rates under standardized conditions (e.g., OECD 301F vs. EPA 835.3220) .

Tables

Key Considerations for Researchers

- Synthetic Challenges : Limited SeCN transfer reagents necessitate novel catalyst development .

- Biological Relevance : Epidemiologic data link low selenium status to cancer risk, but dose-response thresholds for this compound require validation in diverse models .

- Environmental Impact : Competitive adsorption with selenite/selenate complicates remediation; prioritize multi-anion systems in experimental designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.